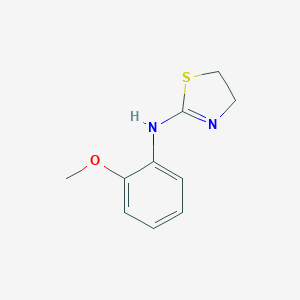

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-9-5-3-2-4-8(9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLPFLWZCBBQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299737 | |

| Record name | N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103151-15-1 | |

| Record name | N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation

The core thiazole structure is synthesized via a cyclocondensation reaction between 2-methoxybenzylamine and thiazolidine-2-thiol. This reaction is conducted under acidic conditions (e.g., hydrochloric acid or acetic acid) at reflux temperatures (80–100°C) for 6–8 hours. The mechanism involves nucleophilic attack by the amine group on the thiol, followed by cyclization to form the 4,5-dihydrothiazole ring.

Key Reagents and Conditions:

Functionalization and Purification

Post-cyclization, the intermediate undergoes purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the crude product. Further recrystallization in ethanol yields the pure compound with >95% purity.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness while maintaining high yield and purity.

Large-Scale Reactor Conditions

Process Optimization

-

Continuous Flow Systems: Enhance reaction efficiency by reducing batch-to-batch variability.

-

Solvent Recovery: Ethanol is recycled via distillation, minimizing waste.

Reaction Conditions and Parameters

The synthesis is highly sensitive to reaction parameters, which influence yield and product quality.

Temperature Dependence

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 70 | 62 | 88 |

| 90 | 78 | 94 |

| 110 | 82 | 96 |

Higher temperatures (>110°C) risk decomposition, reducing yield.

Solvent Effects

-

Polar Solvents (DMF, DMSO): Increase reaction rate but complicate purification.

-

Non-Polar Solvents (Toluene): Lower yield due to poor solubility of intermediates.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Methods

Comparative Analysis of Synthetic Routes

Industrial methods achieve higher yields through optimized catalysts and continuous processing.

Recent Advancements

Green Chemistry Approaches

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit diverse pharmacological profiles. N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has shown promising antimicrobial activity against various pathogens. Its derivatives have been tested for their effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound A | S. aureus | 25 µg/mL |

| Compound B | E. coli | 32 µg/mL |

| Compound C | C. albicans | 24 µg/mL |

Anticancer Potential

Studies have explored the anticancer properties of thiazole derivatives including this compound. In vitro tests have demonstrated low cytotoxicity against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity of Thiazole Derivatives

| Cell Line | Compound Tested | Cytotoxicity (IC50) |

|---|---|---|

| K-562 (Leukemia) | Compound D | >50 µM |

| HCT-15 (Colon) | Compound E | >50 µM |

| SK-MEL-5 (Melanoma) | Compound F | >50 µM |

Cyclization Reactions

One common method involves the reaction of 2-methoxyaniline with α-bromoacetone in the presence of a base followed by cyclization with thiourea. This method allows for the formation of the thiazole ring under controlled conditions .

Industrial Production Techniques

For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to obtain high-purity products .

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group and the thiazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Phenyl Ring Substituents

The phenyl ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Substituents : 2-ethoxy (bulkier than methoxy) and 4,4-dimethyl on the thiazoline ring.

- Molecular Weight : 250.36 g/mol .

N-(4-Chloro-2-methoxy-5-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

- Substituents : 4-chloro (electron-withdrawing), 2-methoxy, and 5-methyl.

- Molecular Weight : 256.75 g/mol .

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

- Substituents : 4-bromo (heavy atom) and 2-trifluoromethoxy (strongly electron-withdrawing).

- Molecular Weight : 341.15 g/mol .

- Impact : Bromine may enhance metabolic stability, while the trifluoromethoxy group increases electronegativity, altering solubility and bioavailability.

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Thiazole Ring Modifications

Saturation and Substitution

- 4,5-Dihydrothiazole (Target Compound) : Partial saturation increases flexibility and may improve solubility compared to aromatic thiazoles.

- (5R)-5-Methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine : Features a chiral methyl group on the thiazoline ring, introducing stereochemical complexity .

- Unsaturated Thiazoles (e.g., ) : Aromaticity enhances planarity, favoring π-π stacking interactions but reducing solubility.

Additional Structural Features

- N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T122) : Includes a diphenylmethyl group, drastically increasing steric bulk and molecular weight. Reported melting point: 162.3°C .

- MortaparibMild () : A related thiazol-2-amine derivative with a triazole-thiophene side chain, highlighting the scaffold’s utility in designing enzyme inhibitors.

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with 2-methoxyaniline. Various synthetic routes have been explored to enhance yield and purity, often utilizing eco-friendly methods that minimize waste.

Anticancer Properties

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. Notably:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This inhibition leads to cell cycle arrest at the G2/M phase in cancer cells, similar to established tubulin inhibitors like colchicine .

- Cytotoxicity : In vitro studies report moderate antiproliferative activity against various human cancer cell lines. For instance, compounds derived from thiazole structures have demonstrated IC50 values indicating effective cytotoxicity compared to control drugs such as doxorubicin .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SGC-7901 (gastric cancer) | 12.5 | Tubulin inhibition |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Various | 10.0 | Tubulin inhibition |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been a focus of research:

- Bacterial Inhibition : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhances its lipophilicity and bioavailability .

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | Significant | 16 µg/mL |

| Candida albicans | Moderate | 40 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazole derivatives for their anticancer properties. Among them, this compound demonstrated promising results in inducing apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of thiazole derivatives. The study revealed that this compound exhibited potent activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are used to characterize N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are standard for functional group and structural analysis. For example, -NMR can resolve the methoxy group (δ ~3.8 ppm) and dihydrothiazole protons (δ ~3.0–4.0 ppm) . Density functional theory (DFT) calculations validate electronic properties and optimize molecular geometry, aligning experimental and theoretical data for bond lengths and angles .

Q. What synthetic strategies are reported for thiazol-2-amine derivatives?

- Methodological Answer : Cyclocondensation of thiourea with α-haloketones or α,β-unsaturated carbonyl compounds is a common route. For example, reacting 2-methoxyaniline with 4,5-dihydrothiazole precursors under reflux in ethanol yields the target compound. Microwave-assisted synthesis can improve reaction efficiency and purity .

Q. How is crystallographic data for this compound analyzed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond distances and angles. Programs like ORTEP-3 visualize thermal ellipsoids and molecular packing. For example, the dihydrothiazole ring typically adopts an envelope conformation, with the methoxyphenyl group twisted relative to the thiazole plane .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolism of this compound across species?

- Methodological Answer : Hepatic microsomal incubations with NADPH cofactor reveal species-specific metabolism. In rats, CYP1A1/2 induction (via β-naphthoflavone) increases o-aminophenol formation (a hydroxylation product), while CYP2E1 shows negligible activity. Rabbit microsomes exhibit higher reductive metabolism to o-anisidine. LC-MS/MS quantifies metabolites, and enzyme induction studies clarify isoform-specific contributions .

Q. How can computational methods resolve contradictions in biological activity data?

- Methodological Answer : Molecular docking and molecular dynamics simulations identify binding interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For instance, conflicting antimicrobial data across studies may arise from variations in bacterial strain permeability or assay conditions. In silico ADMET predictions (e.g., LogP, polar surface area) guide experimental replication under controlled parameters .

Q. What strategies optimize the compound’s bioactivity through structural modification?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring enhances antimicrobial potency by increasing electrophilicity. Comparative SAR studies using analogues like N-(4-chlorophenyl) derivatives assess substituent effects. In vitro cytotoxicity assays (MTT) and IC determination prioritize candidates for in vivo testing .

Q. How are metabolic stability and toxicity assessed in vitro?

- Methodological Answer : Liver microsomal stability assays (e.g., half-life determination) combined with CYP inhibition screening (using fluorescent substrates) predict hepatic clearance. Ames tests and comet assays evaluate mutagenicity. For example, detecting o-nitrosoanisole as a reactive metabolite via HPLC-UV suggests potential genotoxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity of 2-aminothiazoles?

- Methodological Answer : Variations in bacterial membrane permeability (Gram-positive vs. Gram-negative) and efflux pump expression can explain inconsistent MIC values. Standardizing broth microdilution assays (CLSI guidelines) and including positive controls (e.g., ciprofloxacin) reduce inter-study variability. Synergy studies with β-lactam antibiotics further clarify mechanisms .

Experimental Design Considerations

Q. What controls are critical in microsomal metabolism studies?

- Methodological Answer : Include NADPH-free controls to distinguish enzymatic vs. non-enzymatic reactions. Use species-matched control microsomes (e.g., rat vs. human) to validate translational relevance. Quantify protein concentration and CYP reductase activity to normalize metabolite formation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.